2-Butoxy-3-chloropyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

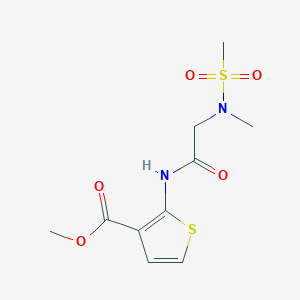

“2-Butoxy-3-chloropyridine” is a chemical compound with the molecular formula C9H12ClNO . It is a derivative of pyridine, which is a basic heterocyclic organic compound .

Synthesis Analysis

The synthesis of 2-Chloropyridine, a related compound, is achieved by combining pyridine with chlorine . For the synthesis of boronic esters, which are highly valuable building blocks in organic synthesis, various borylation approaches have been developed .

Molecular Structure Analysis

The molecular structure of “2-Butoxy-3-chloropyridine” is represented by the formula C9H12ClNO . The molecular weight of this compound is 185.65 .

Chemical Reactions Analysis

Organoboron compounds, such as boronic esters, are highly valuable building blocks in organic synthesis . They can be converted into a broad range of functional groups . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .

Scientific Research Applications

Regioselective Difunctionalization of Pyridines

A study by Heinz et al. (2021) demonstrated a new method for the regioselective 3,4-difunctionalization of 3-chloropyridines, which could be applied to compounds like 2-Butoxy-3-chloropyridine. This method involved lithiation followed by treatment with various reagents, leading to various 2,3,4-trisubstituted pyridines. This approach is significant for synthesizing complex pyridine derivatives, potentially including those related to 2-Butoxy-3-chloropyridine (Heinz et al., 2021).

Synthesis of Pyridin-3-yl C-nucleosides

Joubert et al. (2007) developed a modular methodology for synthesizing 6-substituted pyridin-3-yl C-nucleosides. This process involves reactions with various pyridine derivatives, potentially including 2-Butoxy-3-chloropyridine, to create a series of 1beta-substituted 2'-deoxyribonucleosides. These derivatives have applications in medicinal chemistry and drug design (Joubert et al., 2007).

Photolytic and Photocatalytic Degradation of Pyridines

Stapleton et al. (2010) investigated the degradation and mineralization of pyridine derivatives under various conditions, including the use of TiO2 as a photocatalyst. This research is relevant to understanding the environmental fate and treatment of 2-Butoxy-3-chloropyridine in wastewater and other contexts (Stapleton et al., 2010).

Corrosion Inhibition

Moretti et al. (2013) explored the use of pyridine derivatives as corrosion inhibitors. While their study focused on a different pyridine derivative, the principles and mechanisms elucidated could be applicable to 2-Butoxy-3-chloropyridine, especially in its potential role as a corrosion inhibitor in industrial settings (Moretti et al., 2013).

Molecular Toxicology Studies

Research by Munter et al. (2007) on the metabolism and molecular toxicology of chloroprene provides insights into the metabolic pathways and potential toxicological profiles of related chloropyridines, including 2-Butoxy-3-chloropyridine. This information is crucial for assessing the safety and environmental impact of such compounds (Munter et al., 2007).

Mechanism of Action

Target of action

Many chloropyridines are used in the synthesis of pharmaceuticals and agrochemicals . The specific target of action would depend on the final compound that 2-Butoxy-3-chloropyridine is used to synthesize.

Mode of action

Chloropyridines can participate in various chemical reactions, such as nucleophilic substitution . The mode of action of 2-Butoxy-3-chloropyridine would depend on the specific reaction it’s involved in and the final compound it’s used to synthesize.

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-butoxy-3-chloropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-2-3-7-12-9-8(10)5-4-6-11-9/h4-6H,2-3,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHWRUVMZFLCPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC=N1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butoxy-3-chloropyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2356971.png)

![3-[(Benzyloxy)methyl]-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B2356974.png)

![7-benzyl-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2356975.png)

![3-(4-methoxyphenyl)-9-(propan-2-yl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2356979.png)

![2-((difluoromethyl)sulfonyl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2356980.png)

![Ethyl (1r,3r,5r)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2356987.png)

![4-amino-5-[5-methyl-2-(propan-2-yl)phenoxymethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2356989.png)